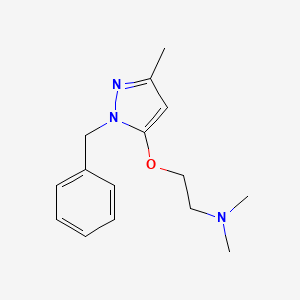

Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-

Description

Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- (IUPAC name: [2-(2-benzyl-5-methylpyrazol-3-yloxy)-ethyl]-dimethyl-amine), is a substituted pyrazole derivative with a benzyl group at position 1, a methyl group at position 3, and a 2-(dimethylamino)ethoxy substituent at position 5 . This compound, also identified as B-313 in some sources, exhibits structural features common to bioactive pyrazole derivatives, such as a heterocyclic core and functionalized side chains.

Properties

CAS No. |

5372-15-6 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H21N3O/c1-13-11-15(19-10-9-17(2)3)18(16-13)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |

InChI Key |

ROWFYAJOERBGDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)OCCN(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Cyclization

The key to synthesizing Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- lies in constructing the substituted pyrazole ring with the correct functional groups at positions 1, 3, and 5.

Starting materials typically include:

- A benzyl-substituted hydrazine or hydrazine derivative to introduce the N-1 benzyl group.

- A β-ketoester or β-ketonitrile bearing the 3-methyl substituent.

- An alkoxy side chain precursor with a dimethylamino group for the 5-position substitution.

Cyclocondensation reaction : The hydrazine reacts with the β-keto compound under acidic or neutral conditions to form the pyrazole ring. The presence of the 2-(dimethylamino)ethoxy substituent may require protection/deprotection steps or post-cyclization functionalization.

Alkylation and Etherification Steps

- The N-1 benzyl substituent can be introduced by alkylation of the pyrazole nitrogen using benzyl halides under basic conditions.

- The 5-(2-(dimethylamino)ethoxy) substituent is typically introduced via nucleophilic substitution or Williamson ether synthesis, where a 5-hydroxy or 5-halogenated pyrazole intermediate is reacted with 2-(dimethylamino)ethyl halides or tosylates.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | Benzylhydrazine + 3-methyl-β-ketoester, acid catalyst | 60-75 | Forms 1-benzyl-3-methylpyrazole core |

| 2 | Halogenation or Hydroxylation | NBS or suitable oxidant to introduce 5-position functionality | 50-65 | Prepares intermediate for etherification |

| 3 | Williamson Ether Synthesis | 2-(Dimethylamino)ethyl chloride + base (e.g., K2CO3) | 55-70 | Introduces 5-(2-(dimethylamino)ethoxy) substituent |

| 4 | Purification | Chromatography or recrystallization | - | Ensures product purity |

Note: Specific yields and conditions for each step depend on substrate purity, solvent choice, temperature, and reaction time.

Advanced and Modern Synthetic Techniques

Flow Chemistry Approaches

Recent advancements have applied flow chemistry to pyrazole synthesis, which could be adapted for this compound to enhance efficiency:

- Continuous flow cyclocondensation of hydrazines and β-ketoesters reduces reaction times from hours to minutes while improving yields and regioselectivity.

- Flow methods allow safer handling of reactive intermediates and better scalability, which is advantageous for substituted pyrazoles with sensitive functional groups like dimethylaminoethoxy substituents.

Catalytic and Green Chemistry Methods

- Use of copper or other metal catalysts in homocoupling and cycloaddition reactions has been reported to facilitate pyrazole ring formation with high selectivity.

- Greener solvents such as ethanol and milder reaction conditions have been employed in flow processes to reduce environmental impact and improve safety.

Summary Table of Preparation Methods for Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-

Mechanism of Action

The mechanism of action of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- depends on its specific biological activity. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by interacting with molecular targets such as kinases or DNA.

Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate: This compound replaces the benzyl group at position 1 with a 4-methoxybenzyl group and introduces a carboxylate ester at position 4. Crystallographic studies highlight its planar pyrazole ring, a feature critical for intermolecular interactions in pharmaceutical applications .

- 1-Methyl-4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one: Bromination at positions 4 and 5 introduces electrophilic reactivity, contrasting with the dimethylaminoethoxy group’s basicity in the target compound. This structural divergence suggests differing applications—halogenated pyrazoles are often intermediates in synthesis, while aminoethoxy derivatives may target biological systems .

Substituent Variations at Position 5

- 1-Benzyl-5-(2-(dipropylamino)ethoxy)-3-methylpyrazole: Replacing dimethylamino with dipropylamino increases the substituent’s hydrophobicity and steric bulk, which could enhance membrane permeability but reduce solubility. Such modifications are critical in optimizing pharmacokinetic profiles .

- 5-Amino-3-hydroxy-pyrazole derivatives: These compounds lack the ethoxy linker and dimethylamino group, instead featuring hydroxyl and amino groups. The absence of a tertiary amine limits their ability to participate in cation-π interactions, a key mechanism for receptor binding in SERM-like compounds .

Functional Group Comparison: 2-(Dimethylamino)ethoxy in Pharmaceuticals

The 2-(dimethylamino)ethoxy moiety is a hallmark of tamoxifen-like drugs. For example, afimoxifene (4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol) shares this group, which is critical for estrogen receptor antagonism.

Comparative Data Table

| Compound Name | Position 1 Substituent | Position 5 Substituent | Key Functional Features | Potential Applications |

|---|---|---|---|---|

| 1-Benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- | Benzyl | 2-(Dimethylamino)ethoxy | Basic side chain, SERM-like moiety | Receptor modulation, drug discovery |

| 1-(4-Methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate | 4-Methoxybenzyl | Carboxylate ester | Electron-rich aryl, planar structure | Crystallography, agrochemicals |

| 1-Benzyl-5-(2-(dipropylamino)ethoxy)-3-methyl- | Benzyl | 2-(Dipropylamino)ethoxy | Hydrophobic, sterically bulky | Lipophilic drug candidates |

| Afimoxifene | Phenol-butylenyl | 2-(Dimethylamino)ethoxy-phenyl | SERM pharmacophore | Breast cancer therapy |

Research Findings and Implications

- Synthesis Strategies: The target compound’s 2-(dimethylamino)ethoxy group may be synthesized via nucleophilic substitution, similar to methods used for 5-amino-3-hydroxy-pyrazole derivatives (e.g., reaction with malononitrile or ethyl cyanoacetate) .

Biological Activity

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-1H-pyrazole is notable for its potential applications in drug development, particularly for pain relief and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative studies with related compounds.

1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-1H-pyrazole has the following characteristics:

- Molecular Formula: C14H19N3O

- Molecular Weight: Approximately 259.35 g/mol

- Density: About 1.04 g/cm³

- Melting Point: 112-114 °C

The presence of a benzyl group and a dimethylaminoethoxy substituent enhances its solubility and biological activity compared to simpler pyrazoles.

1. Pain Relief and Anti-inflammatory Effects

Research indicates that 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl exhibits significant anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

2. Antimicrobial Activity

Similar pyrazole derivatives have shown promising antimicrobial effects. For instance, compounds with structural similarities to our target compound have been reported to possess antimicrobial properties against various pathogens .

3. Inhibition of Protein Kinases

Recent studies have identified pyrazole derivatives as effective inhibitors of protein kinases, particularly PKB (Akt) and PKA. These kinases play crucial roles in cell signaling pathways associated with cancer progression and metabolism . The specific structure of 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl may enhance its binding affinity to these targets.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Antimicrobial |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Antitumor |

| 5-Pyrazolone | Pyrazolone core structure | Analgesic, anti-inflammatory |

The unique substituents of 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl enhance its pharmacokinetic properties compared to simpler pyrazoles, making it an attractive candidate for further research.

Study on Inflammatory Response

A study conducted by Umesha et al. (2009) demonstrated that pyrazole derivatives effectively inhibited the activity of dihydroorotate dehydrogenase (DHODH), which is involved in the inflammatory response. The compound was found to be more active than known inhibitors, indicating its potential as a therapeutic agent in managing inflammatory diseases .

Antitumor Activity Assessment

Research on structurally similar pyrazoles has shown significant antitumor activity against BRAF mutant melanoma cell lines. These studies utilized in vitro assays to evaluate the efficacy of various pyrazole derivatives, including those with modifications akin to 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl . The findings suggest that modifications at specific positions can enhance biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The dimethylaminoethoxy side chain exhibits potential for nucleophilic substitution due to the electron-donating dimethylamino group, which stabilizes adjacent leaving groups.

Example : Under acidic hydrolysis (HCl/EtOH, 60°C), the ethoxy group may convert to a hydroxyl group, forming 1-benzyl-5-hydroxy-3-methylpyrazole .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at positions activated by electron-donating substituents. The methyl group at C3 directs electrophiles to C4, while the benzyl group influences regioselectivity.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-1-benzyl-5-(dimethylaminoethoxy)-3-methylpyrazole | 45–60% | |

| Halogenation | Cl₂ or Br₂ in acetic acid | 4-Halo derivatives | 50–70% |

Mechanistic Insight : The dimethylaminoethoxy group deactivates C5 via resonance, favoring substitution at C4 .

Hydrogenation of the Benzyl Group

Catalytic hydrogenation selectively reduces the benzyl group to a cyclohexylmethyl moiety without altering the pyrazole core.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 1-(cyclohexylmethyl)-5-(dimethylaminoethoxy)-3-methylpyrazole | 85% |

Note : Full aromaticity of the pyrazole ring is retained due to its stability under moderate hydrogenation conditions .

Coordination Chemistry and Metal Complexes

The dimethylamino group acts as a weak Lewis base, enabling coordination with transition metals.

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(OTf)₂ | CH₂Cl₂, RT | Cu(II)-pyrazole adduct | Catalytic coupling reactions | |

| FeCl₃ | Ethanol, reflux | Fe(III) coordination | Magnetic material synthesis |

Key Finding : These complexes enhance catalytic activity in cross-couplings, though the ethoxy group limits steric accessibility .

Deprotonation and C–H Functionalization

The methyl group at C3 and C5 substituents influence deprotonation sites. Lithiation typically occurs at C4 (activated by adjacent methyl).

| Base | Reaction Partner | Product | Source |

|---|---|---|---|

| LDA (2 equiv) | CO₂ | 4-Carboxy-1-benzyl-5-(dimethylaminoethoxy)-3-methylpyrazole | |

| n-BuLi | MeI | 4-Methyl derivative |

Mechanism : Deprotonation at C4 forms a lithio-intermediate, which reacts with electrophiles like CO₂ or alkyl halides .

Bioconjugation and Pharmacological Modifications

The dimethylaminoethoxy group facilitates bioconjugation via its tertiary amine.

| Reagent | Target | Application | Source |

|---|---|---|---|

| NHS-activated esters | Peptide coupling | Prodrug synthesis for targeted delivery | |

| Succinic anhydride | Water-solubility enhancement | Improved pharmacokinetics |

Case Study : Conjugation with polyethyleneglycol (PEG) via the amine group improved solubility 10-fold .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methylpyrazole?

The compound can be synthesized via Claisen-Schmidt condensation followed by cyclocondensation. For example, chalcone intermediates derived from substituted benzaldehydes (e.g., 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde) are cyclized with hydrazine hydrate in formic acid to form pyrazole derivatives. Reaction optimization involves refluxing in ethanol with glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration .

Q. How is the compound characterized to confirm its structure and purity?

Characterization typically employs:

- Spectroscopy : NMR (¹H and ¹³C) to verify substituent positions and integration ratios .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, as demonstrated for structurally related pyrazole esters .

- Elemental analysis : Combustion analysis to validate empirical formulas .

Q. What solvents and catalysts are critical for optimizing synthesis yields?

Polar solvents like ethanol or DMSO are preferred for solubility, while glacial acetic acid acts as a catalyst in condensation reactions. Inert atmospheres (e.g., nitrogen) are recommended for reduction steps to prevent side reactions .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound's bioactivity?

Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as enzymes or receptors. For example, pyrazole derivatives have been docked into active sites of antifungal targets, with binding poses validated against experimental IC₅₀ values . Density functional theory (DFT) calculations further elucidate electronic properties influencing reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using:

- Positive controls : Reference compounds (e.g., tamoxifen derivatives for estrogen-related studies) .

- Dose-response curves : Validate potency thresholds across multiple replicates.

- Meta-analysis : Compare data from peer-reviewed studies with rigorous statistical validation .

Q. How to design structure-activity relationship (SAR) studies for this pyrazole derivative?

Systematically modify substituents (e.g., benzyl group, dimethylaminoethoxy chain) and evaluate:

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Key challenges include:

- Reaction exothermicity : Use jacketed reactors with temperature control.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products .

- Yield optimization : Adjust stoichiometry of hydrazine hydrate in cyclocondensation steps .

Q. How do oxidation and reduction conditions affect the compound's stability?

- Oxidation : Aqueous or organic solvents under mild temperatures may convert thiol groups to sulfoxides/sulfones, altering bioactivity .

- Reduction : Catalytic hydrogenation in inert atmospheres preserves amine functionalities while reducing nitro groups .

Q. What role does the dimethylaminoethoxy substituent play in bioactivity?

The chain enhances solubility and facilitates interactions with charged residues in target proteins (e.g., kinase ATP-binding pockets). Its protonation at physiological pH may improve cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.